molecular formula C12H15N5 B12216338 4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine

4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine

Cat. No.: B12216338
M. Wt: 229.28 g/mol
InChI Key: COFZSZPFMBLPJP-UHFFFAOYSA-N
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Description

(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is a chemical compound that features a pyrimidine ring substituted with hydrazino and methyl groups, as well as an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate to form 4-hydrazino-6-methylpyrimidine. This intermediate is then reacted with o-toluidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydrazino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydrazino group can form covalent bonds with enzyme active sites, making it a valuable tool for probing enzyme mechanisms.

Medicine

In medicinal chemistry, (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is investigated for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Its pyrimidine ring structure provides stability and colorfastness, making it suitable for various applications.

Mechanism of Action

The mechanism of action of (4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine involves its interaction with biological macromolecules such as DNA and proteins. The hydrazino group can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazino-6-methylpyrimidin-2-amine
  • 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol

Uniqueness

(4-Hydrazino-6-methyl-pyrimidin-2-yl)-o-tolyl-amine is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the o-tolyl group can influence the compound’s binding affinity and specificity for various biological targets, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

4-hydrazinyl-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H15N5/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(16-12)17-13/h3-7H,13H2,1-2H3,(H2,14,15,16,17)

InChI Key

COFZSZPFMBLPJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC(=N2)NN)C

Origin of Product

United States

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